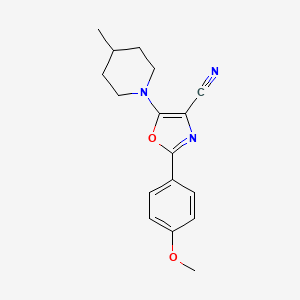![molecular formula C17H19N5O3S3 B15024786 N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024786.png)
N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that features a thiadiazole ring and a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and benzothiazole intermediates, followed by their coupling under specific conditions.
Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Preparation of Benzothiazole Intermediate: The benzothiazole ring is often synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the thiadiazole and benzothiazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, which may have applications in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
Uniqueness
The uniqueness of N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H19N5O3S3 |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
N-[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C17H19N5O3S3/c1-17(2,3)19-13(24)9-26-15-21-20-14(28-15)18-12(23)8-22-10-6-4-5-7-11(10)27-16(22)25/h4-7H,8-9H2,1-3H3,(H,19,24)(H,18,20,23) |
Clave InChI |
ZZOHZFHNFULNKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15024710.png)

![6-(4-Chlorophenyl)-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024742.png)
![2-(4-(sec-Butyl)phenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B15024745.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024751.png)
![(5Z)-2-(furan-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024758.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15024782.png)
![6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B15024792.png)
![(4Z)-2-methyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15024797.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024804.png)
![13-amino-11-(4-methoxyphenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile](/img/structure/B15024811.png)
![3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15024828.png)
![methyl 2-[1-(4-butoxy-3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024829.png)
